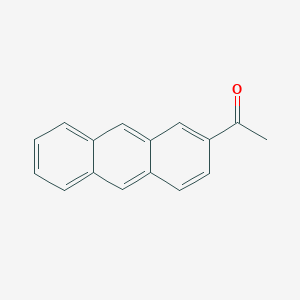
2-Acetylanthracene
Overview
Description
2-Acetylanthracene is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of anthracene, where an acetyl group is attached to the second carbon of the anthracene ring. This compound is known for its yellow crystalline appearance and is primarily used in scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Acetylanthracene is a complex organic compound with the empirical formula C16H12O . .
Mode of Action
It’s known that anthracene derivatives can interact with various biological targets due to their planar aromatic structure .
Biochemical Pathways
Anthracene and its derivatives are known to interact with various biochemical pathways due to their planar aromatic structure .
Pharmacokinetics
The compound’s molecular weight (22027 g/mol ) and structure suggest that it may have specific pharmacokinetic properties.
Result of Action
Anthracene derivatives are known to have various biological effects due to their planar aromatic structure .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Acetylanthracene are not fully understood due to limited research. It is known that this compound can interact with various biomolecules. For instance, it has been shown to form a hydrogen-bonded complex with methanol
Cellular Effects
The cellular effects of this compound are also not well-studied. It is known that PAHs, including anthracene derivatives, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that PAHs can bind to various biomolecules and influence their function . They can also inhibit or activate enzymes and cause changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence spectra of this compound in a hexane-methanol system showed a time-dependent spectral shift . This suggests that the effects of this compound can change over time in certain conditions.
Metabolic Pathways
It is known that PAHs, including anthracene derivatives, can be metabolized by various enzymes
Subcellular Localization
It is known that PAHs can localize in various subcellular compartments depending on their physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylanthracene can be synthesized through the Friedel-Crafts acylation of anthracene using acetyl chloride and anhydrous aluminum chloride as the catalyst. The reaction is typically carried out in an anhydrous benzene solvent under controlled temperature conditions. The process involves the following steps :
- Anthracene is suspended in anhydrous benzene.
- Acetyl chloride is added to the suspension.
- Anhydrous aluminum chloride is gradually introduced while maintaining the temperature between -5°C and 0°C.
- The mixture is stirred and allowed to warm to room temperature, forming a red complex.
- The complex is hydrolyzed with ice and concentrated hydrochloric acid, followed by recrystallization from ethanol to obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly detailed in literature. the principles of Friedel-Crafts acylation can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification processes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 2-Anthracenylmethanol.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-Acetylanthracene is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and as a fluorescent probe in photochemical studies.
Biology: It is used in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and organic semiconductors
Comparison with Similar Compounds
- 9-Acetylanthracene
- 1-Acetylpyrene
- 2-Acetylphenanthrene
- 2-Acetylfluorene
Comparison: 2-Acetylanthracene is unique due to its specific position of the acetyl group on the anthracene ring, which influences its chemical reactivity and physical properties. Compared to 9-acetylanthracene, which has the acetyl group on the ninth carbon, this compound exhibits different reactivity patterns in electrophilic substitution reactions. Similarly, its fluorescence properties differ from those of 1-acetylpyrene and 2-acetylphenanthrene, making it suitable for specific photochemical applications .
Properties
IUPAC Name |
1-anthracen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWGPPCMONVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409167 | |
| Record name | 2-Acetylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10210-32-9 | |
| Record name | 2-Acetylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
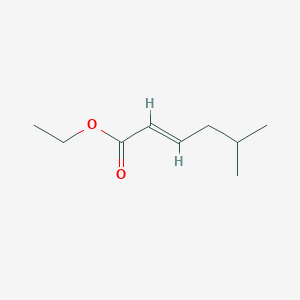
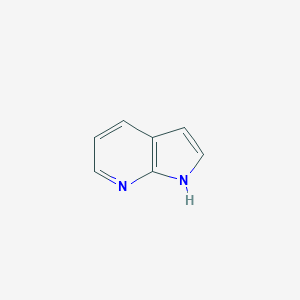

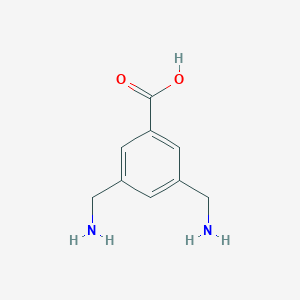
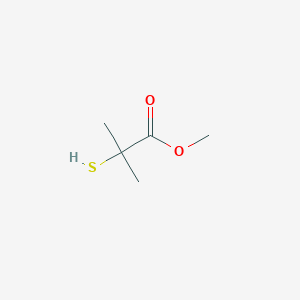
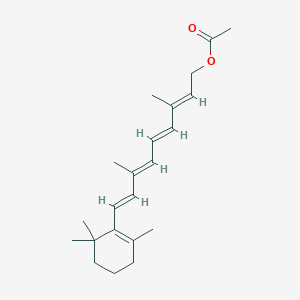
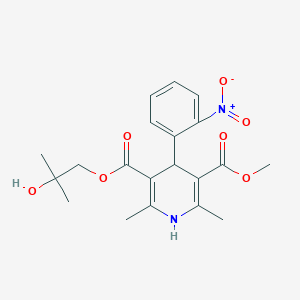
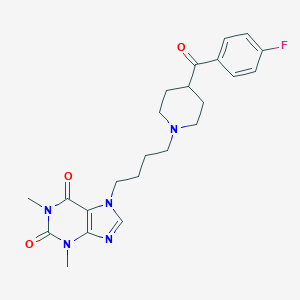
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
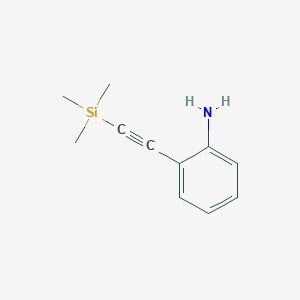
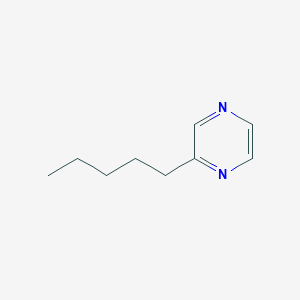

![(10S)-5,17-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-6-ol](/img/structure/B17921.png)

